molecular formula C11H21N5O B1475892 2-(3-azidoazetidin-1-yl)-N,N-diisopropylacetamide CAS No. 2098078-54-5

2-(3-azidoazetidin-1-yl)-N,N-diisopropylacetamide

Cat. No. B1475892
CAS RN: 2098078-54-5
M. Wt: 239.32 g/mol
InChI Key: BQBFYIXAFZFQQF-UHFFFAOYSA-N
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Description

2-(3-azidoazetidin-1-yl)-N,N-diisopropylacetamide (DIAA) is an azido-containing molecule that has been used in a variety of scientific research applications. It is a versatile intermediate used in organic synthesis, and has been used in the development of antiviral and antibacterial drugs. It has also been used in the synthesis of a variety of other compounds, such as small molecules and peptides. Furthermore, DIAA has been used in the study of biochemical and physiological processes, and has been used to study the mechanism of action of various pharmaceutical agents.

Scientific Research Applications

  • Asymmetric Synthesis and Enzyme Inhibition

    • A study by Cvetovich et al. (1996) outlined the synthesis of a human leukocyte elastase inhibitor, L-694,458, through a convergent synthesis involving key intermediates. This research highlights the utility of azetidinyl compounds in developing enzyme inhibitors.
  • Antimalarial Activity

    • D’hooghe et al. (2011) explored the synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, assessing their antimalarial activity. This study, detailed in Beilstein Journal of Organic Chemistry, demonstrates the potential of azetidinyl derivatives in antimalarial research.
  • Nucleophilic Reactions and Potential Drug Candidates

    • Boros et al. (2006) investigated reactions of mesyloxymethylazetidinones with nucleophiles, resulting in new aziridine ring formations. These findings, published in the Journal of Heterocyclic Chemistry, are significant for developing potential drug candidates.
  • Selective Estrogen Receptor Degraders and Antagonists

    • Scott et al. (2020) reported the discovery of AZD9833, a potent selective estrogen receptor degrader and antagonist, involving azetidin-3-yl derivatives. This research, featured in the Journal of Medicinal Chemistry, is pivotal in the treatment of ER+ breast cancer.
  • Antibacterial Activity

    • Various studies, such as those by Yoshida et al. (1986) and Noguchi et al. (1985), have synthesized azetidinone derivatives with potent antibacterial activity against various strains, including Gram-negative bacteria.
  • Antioxidant, Antimicrobial, and Antitumor Activities

    • Research by Saundane and Walmik (2013) highlighted the synthesis of azetidinones linked to an indole nucleus, which exhibited significant antioxidant, antimicrobial, and anticancer activities.
  • Synthesis and Characterization for Antiviral Agents

    • The synthesis of azetidin-1-yl pyrimidine nucleosides as potential antiviral agents is detailed in the study by Hosono et al. (1994), offering insights into the development of new classes of nucleoside analogs.
  • Pharmacological Applications

    • Mehta et al. (2010) reviewed the pharmacological profile of 2-azetidinones, highlighting their potential activities across a range of therapeutic areas. This comprehensive review, available in the European Journal of Medicinal Chemistry, covers various applications including antimicrobial, antifungal, and enzyme inhibitory activities.
  • Other Applications

    • Additional studies have focused on the synthesis, structure-activity relationships, and diverse pharmacological activities of azetidinone derivatives, demonstrating their versatility in scientific research.

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-8(2)16(9(3)4)11(17)7-15-5-10(6-15)13-14-12/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFYIXAFZFQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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